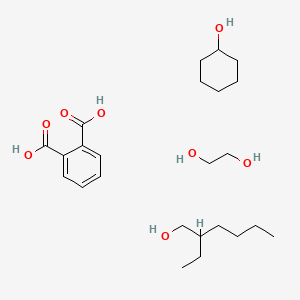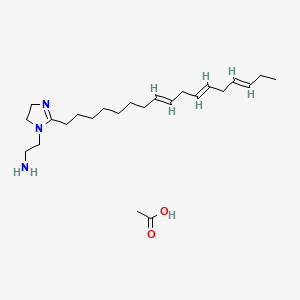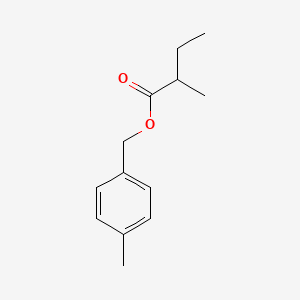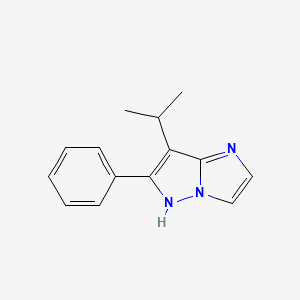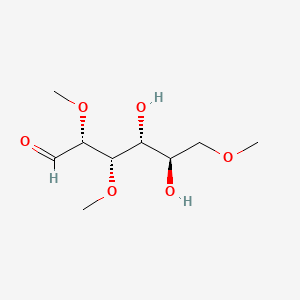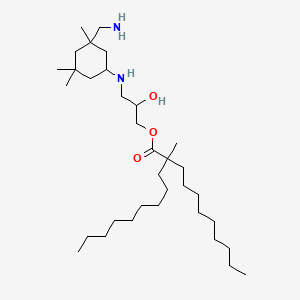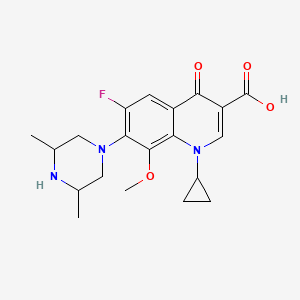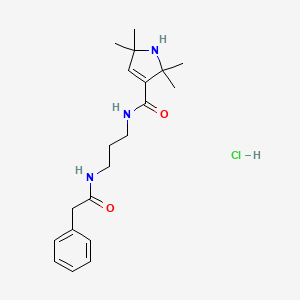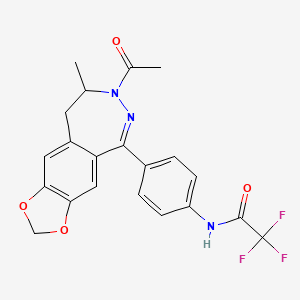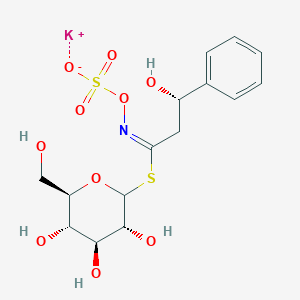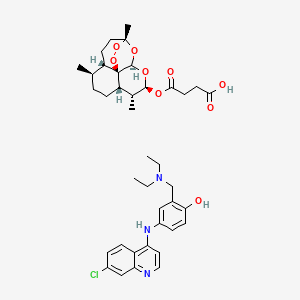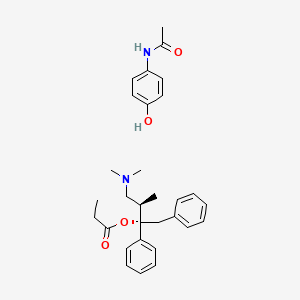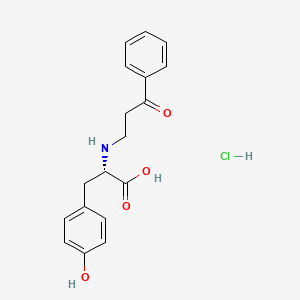
Isononanamide, N-(2-ethylhexyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isononanamide, N-(2-ethylhexyl)- is a chemical compound with the molecular formula C17H35NO . It is an amide derivative, specifically an N-substituted amide, where the nitrogen atom is bonded to a 2-ethylhexyl group. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Isononanamide, N-(2-ethylhexyl)- typically involves the reaction of isononanoic acid with 2-ethylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. The general reaction can be represented as follows:
Isononanoic Acid+2-Ethylhexylamine→Isononanamide, N-(2-ethylhexyl)-+Water
The reaction is usually catalyzed by an acid or base to facilitate the formation of the amide bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In industrial settings, the production of Isononanamide, N-(2-ethylhexyl)- is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity Isononanamide, N-(2-ethylhexyl)- suitable for various applications.
化学反应分析
Types of Reactions
Isononanamide, N-(2-ethylhexyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine or other reduced forms.
Substitution: The amide group can participate in substitution reactions, where the nitrogen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted amides and related compounds.
科学研究应用
Isononanamide, N-(2-ethylhexyl)- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
作用机制
The mechanism of action of Isononanamide, N-(2-ethylhexyl)- depends on its specific application. In general, the compound interacts with molecular targets through its amide group, which can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
Isononanamide: The parent compound without the 2-ethylhexyl group.
N-(2-ethylhexyl)acetamide: An amide with a similar structure but with an acetamide group instead of isononanamide.
N-(2-ethylhexyl)benzamide: An amide with a benzamide group instead of isononanamide.
Uniqueness
Isononanamide, N-(2-ethylhexyl)- is unique due to its specific structure, which imparts distinct chemical and physical properties. The presence of the 2-ethylhexyl group enhances its solubility in organic solvents and its ability to interact with hydrophobic environments. This makes it particularly useful in applications where such properties are desired.
属性
CAS 编号 |
93820-33-8 |
|---|---|
分子式 |
C17H35NO |
分子量 |
269.5 g/mol |
IUPAC 名称 |
N-(2-ethylhexyl)-7-methyloctanamide |
InChI |
InChI=1S/C17H35NO/c1-5-7-12-16(6-2)14-18-17(19)13-10-8-9-11-15(3)4/h15-16H,5-14H2,1-4H3,(H,18,19) |
InChI 键 |
CYJLFSMDQYFKRD-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CC)CNC(=O)CCCCCC(C)C |
物理描述 |
Liquid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


